molecular formula C21H23FN2O2 B2859295 N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}adamantane-1-carboxamide CAS No. 953251-14-4

N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}adamantane-1-carboxamide

Cat. No.: B2859295
CAS No.: 953251-14-4
M. Wt: 354.425
InChI Key: HYCSUOFDJBIGBD-UHFFFAOYSA-N
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Description

N-{[5-(4-Fluorophenyl)-1,2-oxazol-3-yl]methyl}adamantane-1-carboxamide is a synthetic small molecule research compound featuring a hybrid molecular architecture that combines an adamantane moiety with a fluorophenyl-isoxazole unit. This structural combination is of significant interest in medicinal chemistry and drug discovery research, particularly for investigating structure-activity relationships in neuropharmacology and oncology targets. The adamantane group provides enhanced lipid solubility and metabolic stability, while the isoxazole ring serves as a privileged scaffold in pharmaceutical development known for its diverse biological activities . Compounds with similar structural features have demonstrated potential as modulators of central nervous system targets, including GABAA receptor subtypes . The presence of the 4-fluorophenyl substitution may enhance binding affinity to various biological targets through electronic effects and improved pharmacokinetic properties. This molecule is provided exclusively for research purposes to facilitate investigation of its physicochemical characteristics, receptor binding profiles, and potential biological activities. Researchers are exploring its utility as a chemical tool for studying enzyme inhibition, receptor-ligand interactions, and cellular signaling pathways. As with all research chemicals, proper safety protocols must be followed when handling this compound. This compound is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O2/c22-17-3-1-16(2-4-17)19-8-18(24-26-19)12-23-20(25)21-9-13-5-14(10-21)7-15(6-13)11-21/h1-4,8,13-15H,5-7,9-12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCSUOFDJBIGBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=NOC(=C4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}adamantane-1-carboxamide typically involves multiple steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction.

    Attachment to the Adamantane Core: The adamantane core can be functionalized with a carboxamide group, which is then linked to the isoxazole ring through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isoxazole ring.

    Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.

    Substitution: The fluorophenyl group may participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Electrophilic aromatic substitution may involve reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.

Biology

In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits bioactivity such as anti-inflammatory or anticancer properties.

Medicine

If the compound shows promising biological activity, it could be developed into a drug candidate for treating specific diseases.

Industry

In industry, the compound could be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to structurally analogous adamantane carboxamides, focusing on heterocyclic core variations, substituent effects, and synthetic methodologies.

Heterocyclic Core Modifications

a. N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}adamantane-1-carboxamide ()

  • Structural Differences : Replaces the 1,2-oxazole with a 1,2,4-oxadiazole ring and substitutes 4-fluorophenyl with 4-methylphenyl.
  • Substituent Impact: The methyl group on the phenyl ring reduces electronegativity and lipophilicity relative to fluorine, which may affect solubility and target affinity.
  • Synthesis : Oxadiazoles typically form via cyclization of amidoximes, whereas isoxazoles often derive from cyclocondensation of nitriles and hydroxylamine. This difference influences reaction conditions and yields .

b. N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives ()

  • Structural Differences : Incorporates an indole ring linked to an oxoacetamide group instead of an isoxazole-carboxamide.
  • Synthetic Route: The synthesis involves adamantane-1-carbonyl chloride reacting with o-toluidine, followed by Mn-BuLi-mediated cyclization—distinct from the isoxazole’s pathway .

c. 1-[(4-fluorophenyl)methyl]-N-(adamantan-1-yl)-1H-indazole-3-carboxamide ()

  • Structural Differences : Replaces isoxazole with an indazole core while retaining the 4-fluorophenyl group.
  • Implications: Aromaticity and Rigidity: The indazole’s fused bicyclic system may enhance π-π stacking interactions compared to the monocyclic isoxazole. Fluorophenyl Role: The 4-fluorophenyl group, common in pharmaceuticals (e.g., Sarizotan in ), is retained for metabolic stability and receptor affinity .
Substituent Effects
  • 4-Fluorophenyl vs. 4-Methylphenyl : Fluorine’s electronegativity and lipophilicity enhance membrane permeability and resistance to oxidative metabolism, whereas methyl groups prioritize steric bulk over electronic effects.
  • Adamantane Ubiquity : The adamantane moiety is a recurring motif across analogs for its ability to stabilize hydrophobic interactions and improve pharmacokinetic profiles .

Comparative Data Table

Compound Name Heterocycle Substituent Molecular Formula Key Features
N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}adamantane-1-carboxamide 1,2-oxazole 4-fluorophenyl C21H23FN2O2 High electronegativity, rigid adamantane
N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}adamantane-1-carboxamide 1,2,4-oxadiazole 4-methylphenyl C21H25N3O2 Electron-deficient core, steric substituent
2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives Indole Varied amines Varies Enhanced hydrogen bonding, flexible side chains
1-[(4-fluorophenyl)methyl]-N-(adamantan-1-yl)-1H-indazole-3-carboxamide Indazole 4-fluorophenyl C25H25FN4O Bicyclic aromatic system, fluorophenyl retention

Q & A

Q. What are the optimized synthetic routes for N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}adamantane-1-carboxamide, and how can reaction conditions be controlled to improve yield?

Methodological Answer: The synthesis involves three key steps (Fig. 1):

Isoxazole Ring Formation : A 1,3-dipolar cycloaddition between nitrile oxides and alkynes under reflux in dichloromethane (reaction time: 12–24 hrs) .

Fluorophenyl Substitution : Electrophilic aromatic substitution using 4-fluorobenzene derivatives, optimized at 60–80°C with Pd/C catalysis .

Adamantane-Carboxamide Coupling : Amide bond formation via EDC/HOBt-mediated coupling in DMF, requiring inert atmosphere (N₂) and rigorous moisture control .

Q. Table 1: Reaction Optimization Parameters

StepSolventCatalystTemp. (°C)Yield (%)
1DCMNone25 (RT)65–70
2THFPd/C8075–80
3DMFEDC/HOBt0–560–65

Key Considerations : Use TLC/HPLC for real-time monitoring . Impurities often arise from incomplete adamantane coupling; recrystallization in ethanol improves purity (>95%) .

Q. How can spectroscopic and crystallographic methods confirm the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies adamantane protons (δ 1.6–2.1 ppm) and fluorophenyl signals (δ 7.2–7.8 ppm). The isoxazole C=O appears at ~160 ppm in ¹³C NMR .
  • Mass Spectrometry (HRMS) : Expected [M+H]⁺ for C₂₁H₂₂FN₂O₂: 365.1664; deviations >0.005 Da suggest impurities .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving adamantane’s diamondoid geometry and isoxazole planarity .

Data Interpretation : Compare experimental vs. theoretical spectra. Crystallographic R-factors <0.05 indicate high precision .

Advanced Research Questions

Q. What in vitro and in vivo models are appropriate for evaluating its biological activity, and how do existing data inform experimental design?

Methodological Answer:

  • Antimicrobial Assays : Follow CLSI guidelines for MIC determination against Gram-positive bacteria (e.g., S. aureus ATCC 29213). A related compound showed MIC = 2 µg/mL, comparable to ciprofloxacin .
  • Anticancer Studies : Use MTT assays on A549 (lung) and MCF7 (breast) cell lines. Pre-treat cells with 1–50 µM compound for 48 hrs; apoptosis markers (caspase-3) validate mechanisms .
  • Neuroprotection Models : Employ Morris water maze tests in rodents. Dose at 10 mg/kg (IP) and monitor Aβ plaque reduction via immunohistochemistry .

Q. Table 2: Biological Activity Data

Assay TypeModel SystemEffective DoseOutcome Metric
AntimicrobialS. aureus2 µg/mL90% growth inhibition
AnticancerA549 cells10 µM60% apoptosis
NeuroprotectionRat hippocampus10 mg/kg40% Aβ reduction

Q. What computational strategies predict interactions between this compound and biological targets (e.g., enzymes, receptors)?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to influenza M2 proton channels (PDB: 2RLF). The adamantane group shows hydrophobic interactions with Val27 and Ala30 residues .
  • MD Simulations : GROMACS runs (100 ns) assess stability of ligand-receptor complexes. RMSD values <2 Å indicate stable binding .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., fluorophenyl) with IC₅₀ values. Hammett constants (σₚ = 0.06) predict enhanced bioavailability .

Q. How can structural analogs guide structure-activity relationship (SAR) studies to enhance pharmacological properties?

Methodological Answer:

  • Analog Synthesis : Replace fluorophenyl with chlorophenyl or methoxyphenyl. A chlorophenyl analog showed 2x higher MIC but lower CNS penetration .
  • Key Modifications :
    • Adamantane Substitution : Replacing adamantane with cyclohexane reduces logP by 1.2, decreasing cell permeability .
    • Isoxazole vs. Triazole : Triazole analogs exhibit higher metabolic stability but lower solubility (logS = -4.2 vs. -3.5) .

Q. Table 3: SAR Trends

ModificationBiological ImpactPhysChem Change
Fluorophenyl → Chlorophenyl↑ Antimicrobial activitylogP: +0.3
Adamantane → Cyclohexane↓ Neuroprotective efficacyTPSA: -15 Ų

Q. What experimental strategies resolve contradictions in biological data across different assays?

Methodological Answer:

  • Assay Variability : Re-test compounds under standardized conditions (e.g., pH 7.4 for cytotoxicity vs. pH 5.5 for ion channel inhibition) .
  • Orthogonal Validation : Confirm apoptosis via flow cytometry (Annexin V/PI) if MTT results conflict with caspase assays .
  • Meta-Analysis : Pool data from ≥3 independent studies; use Cohen’s d to quantify effect sizes. A d >0.8 indicates robust activity .

3. Data Contradiction Analysis
Example Issue : A study reports high anticancer activity (IC₅₀ = 5 µM), while another finds no effect at 50 µM.
Resolution Steps :

Verify cell line authenticity (STR profiling).

Check compound stability in culture media (HPLC post-incubation).

Test metabolite activity (e.g., cytochrome P450 activation).

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